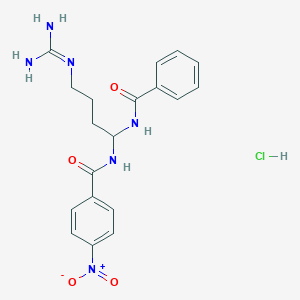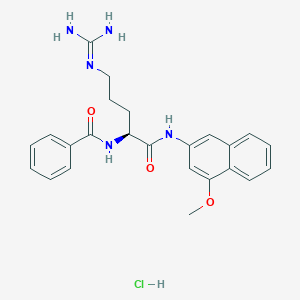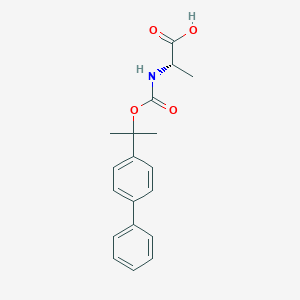
N-Acetyl-L-prolinamide
Overview
Description
N-Acetyl-L-prolinamide is a derivative of the amino acid proline, characterized by the presence of an acetyl group attached to the nitrogen atom of the proline ring
Mechanism of Action
Target of Action
N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred angiotensin-converting enzyme (ACE) substrates . It is used to probe the active site of ACE . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood volume, thereby lowering blood pressure . This action affects the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid balance .
Pharmacokinetics
As an ace inhibitor, it is expected to have good bioavailability and be distributed throughout the body, particularly in tissues with high ace activity .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE activity, leading to a decrease in angiotensin II levels . This results in vasodilation and a reduction in blood volume, which can lower blood pressure . On a cellular level, this can affect various cell types, including vascular smooth muscle cells and kidney cells, which play roles in vasoconstriction and fluid balance, respectively .
Action Environment
The action of this compound, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and individual health conditions can all impact the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the specific biochemical environment within the body, such as pH levels, the presence of other proteins or enzymes, and the specific characteristics of the target ACE enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-prolinamide can be synthesized through the amidation of L-proline. One common method involves reacting L-proline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes. For instance, the enzyme-catalyzed amidation of L-proline with ammonia in an organic solvent has been reported. This method offers high optical purity and avoids racemization, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-prolinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield L-proline and acetic acid.
Oxidation: Oxidative reactions can convert this compound to corresponding oxo derivatives.
Substitution: this compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Hydrolysis: L-proline and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Substituted prolinamide derivatives.
Scientific Research Applications
N-Acetyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide conformations and interactions.
Biology: Investigated for its role in protein folding and stability.
Industry: Utilized in the synthesis of pharmaceuticals and as a building block for more complex molecules.
Comparison with Similar Compounds
- N-Acetyl-L-alanine
- N-Acetyl-L-leucine
- N-Acetyl-L-phenylalanine
Comparison: N-Acetyl-L-prolinamide is unique due to the presence of the five-membered proline ring, which imparts distinct conformational properties. Compared to other N-acetyl amino acids, this compound exhibits different reactivity and stability profiles, making it particularly useful in studies related to protein folding and enzyme inhibition .
Properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936889 | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16395-58-7 | |
| Record name | N-Acetylprolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Actetyl-L-proline amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)





